(3S,4R)-4-(4-chlorophenyl)-1,3-diphenylazetidin-2-one
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Overview
Description
(3S,4R)-4-(4-chlorophenyl)-1,3-diphenylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are important structural motifs in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(4-chlorophenyl)-1,3-diphenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with a chlorophenyl derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is typically heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(4-chlorophenyl)-1,3-diphenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinone derivatives.
Scientific Research Applications
(3S,4R)-4-(4-chlorophenyl)-1,3-diphenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(4-chlorophenyl)-1,3-diphenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-4-(4-chlorophenyl)-1,3-diphenylpyrrolidin-2-one
Uniqueness
(3S,4R)-4-(4-chlorophenyl)-1,3-diphenylazetidin-2-one is unique due to its specific chiral configuration and the presence of both chlorophenyl and diphenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
62500-55-4 |
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Molecular Formula |
C21H16ClNO |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(3S,4R)-4-(4-chlorophenyl)-1,3-diphenylazetidin-2-one |
InChI |
InChI=1S/C21H16ClNO/c22-17-13-11-16(12-14-17)20-19(15-7-3-1-4-8-15)21(24)23(20)18-9-5-2-6-10-18/h1-14,19-20H/t19-,20-/m0/s1 |
InChI Key |
UGQJRFLOOOJDEN-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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